molecular formula C12H14N2O4 B8398805 (S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

(S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

Cat. No. B8398805
M. Wt: 250.25 g/mol
InChI Key: CXCVVCZVSVCTQJ-JTQLQIEISA-N
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Patent
US08901119B2

Procedure details

At r.t., to a 50 mL round bottomed flask containing crude 3-(1,1-dimethylethyl) 1-(phenylmethyl) 1,3-pyrazolidinedicarboxylate (88 mg) in dichloromethane (DCM) (0.5 mL), was added HCl in ether (2M) (3.59 mL, 7.18 mmol), then the reaction vessel was equipped with a glass stopper. The reaction mixture was stirred at r.t. for 48 hr. The solid was filtered and washed with ether, providing the product as an off-white solid. (58.4 mg, 71% over two steps).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.59 mL
Type
reactant
Reaction Step Two
Name
product

Identifiers

REACTION_CXSMILES
[N:1]1([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:5][CH2:4][CH:3]([C:6]([O:8]C(C)(C)C)=[O:7])[NH:2]1.Cl.CCOCC>ClCCl>[C:17]1([CH2:16][O:15][C:13]([N:1]2[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[NH:2]2)=[O:14])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
88 mg
Type
reactant
Smiles
N1(NC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.59 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was equipped with a glass stopper
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
48 h
Name
product
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N1NC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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